molecular formula C6H11F3N2 B13186551 4-(Trifluoromethyl)piperidin-1-amine

4-(Trifluoromethyl)piperidin-1-amine

Cat. No.: B13186551
M. Wt: 168.16 g/mol
InChI Key: KJRMCAKVXUCFRC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidin-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)piperidin-1-amine typically involves the introduction of a trifluoromethyl group to a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyl iodide in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to optimize the production efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)piperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines and amine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4-(Trifluoromethyl)piperidin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidin-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective modulator of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)piperidin-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

4-(trifluoromethyl)piperidin-1-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)5-1-3-11(10)4-2-5/h5H,1-4,10H2

InChI Key

KJRMCAKVXUCFRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)N

Origin of Product

United States

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